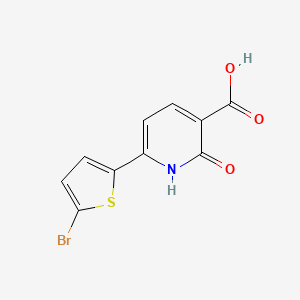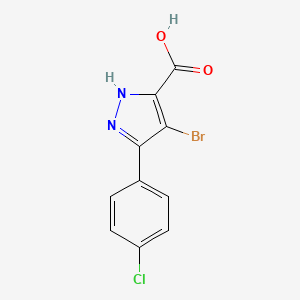
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
Descripción general
Descripción
“4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H6F6 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a difluoroethyl group, a fluoro group, and a trifluoromethyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.13 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 168.8±35.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . The compound’s refractive index is 1.401 .
Aplicaciones Científicas De Investigación
Photophysical Processes in Fluoro(trifluoromethyl)benzenes
- Research by Al-ani (1973) in the "Journal of Chemical Physics" explored the photophysical processes of fluoro(trifluoromethyl)benzenes in the gas phase. This study is crucial for understanding the photochemical behavior of such compounds under various wavelengths and pressures.
Fluorescence Spectra and Quenching in Fluoro(trifluoromethyl)benzenes
- Another study by Al-ani (1973) focused on the fluorescence spectra and quenching of singlet state emission in 1-fluoro-2-(trifluoromethyl)benzenes. This research provides valuable insights into the fluorescence properties of these compounds, essential for applications in materials science and photonic technologies.
Fluorination Techniques and Reaction Pathways
- The fluorination of related compounds over potassium tetrafluorocobaltate was investigated by Parsons (1972) in the "Journal of Fluorine Chemistry". This study discusses the mechanistic implications and possible reaction pathways, contributing to the understanding of chemical reactions involving fluoro(trifluoromethyl)benzenes.
Electrochemical Fluorination in Organic Compounds
- Research by Momota et al. (1993) in "Electrochimica Acta" detailed the electrochemical fluorination of aromatic compounds, providing insights into the high-efficiency fluorination process and its implications for the synthesis of fluorinated organic molecules.
Fluorinations with Complex Metal Fluorides
- A study by Bailey, Plevey, & Tatlow (1987) in the "Journal of Fluorine Chemistry" explored fluorinations with complex metal fluorides, offering a deeper understanding of the fluorination process and its applications in organic synthesis.
Propiedades
IUPAC Name |
4-(1,1-difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEPHGWSBZJRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1439424.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile](/img/structure/B1439425.png)

![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)

![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)


![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)

